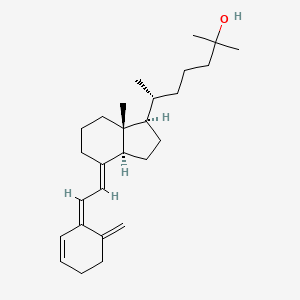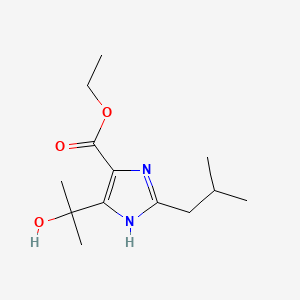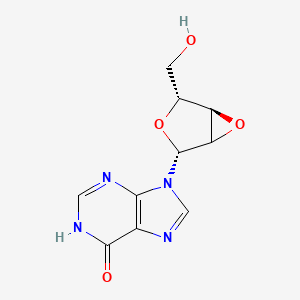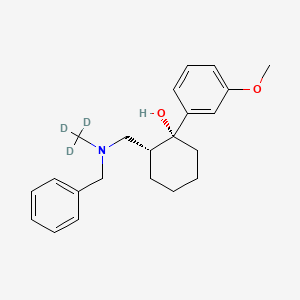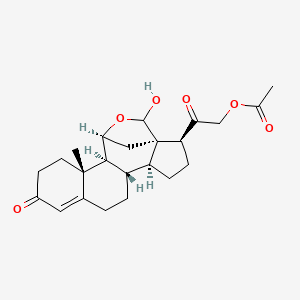
Urapidil-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urapidil is a sympatholytic antihypertensive drug . It acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . It is used orally for the treatment of essential hypertension and intravenously in hypertensive emergencies .
Synthesis Analysis
A preparation method of urapidil hydrochloride involves reacting 3-[4-(2-methoxyphenyl)piperazine-1-yl]propylamine with 6-chloro-1 .Molecular Structure Analysis
The molecular formula of Urapidil hydrochloride is C20H29N5O3 . The molecular weight is 423.94 .Chemical Reactions Analysis
Urapidil penetrates the blood-brain barrier and passes through the placenta . Acute toxicity studies have been performed in mice and rats .Physical And Chemical Properties Analysis
Urapidil hydrochloride is a white to off-white solid . It is soluble in DMSO (20 mg/mL) and water (80 mg/mL) . It should be stored at 4°C in sealed storage, away from moisture .Mechanism of Action
Safety and Hazards
Future Directions
Urapidil has been investigated for the treatment of Hypertension During Pre-Eclampsia . It is administered intravenously as an injection or infusion to supine patients . The dose may be administered as one or several injections or as slow intravenous infusion . In elderly patients and patients with kidney and/or liver function disorders, it may be necessary to reduce the dose of urapidil .
properties
CAS RN |
1794979-63-7 |
|---|---|
Molecular Formula |
C20H30ClN5O3 |
Molecular Weight |
427.966 |
IUPAC Name |
1,3-dimethyl-6-[3-[2,2,6,6-tetradeuterio-4-(2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C20H29N5O3.ClH/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3;/h4-5,7-8,15,21H,6,9-14H2,1-3H3;1H/i11D2,12D2; |
InChI Key |
KTMLZVUAXJERAT-ZYMFQSNRSA-N |
SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC.Cl |
synonyms |
6-[[3-[4-(2-Methoxyphenyl)-1-(piperazinyl-d4)]propyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





